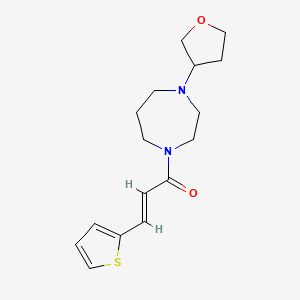

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c19-16(5-4-15-3-1-12-21-15)18-8-2-7-17(9-10-18)14-6-11-20-13-14/h1,3-5,12,14H,2,6-11,13H2/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLFGGZUMPBPPK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C=CC2=CC=CS2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CS2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound characterized by its unique molecular structure, which includes a diazepane ring and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Structural Characteristics

The structural formula of the compound is represented as follows:

This structure features:

- A diazepane ring , which is known for its role in various pharmacological activities.

- A tetrahydrofuran group , contributing to the compound's solubility and reactivity.

- A thiophene unit , which can enhance biological interactions due to its electron-rich nature.

Antimicrobial Activity

Studies have indicated that compounds with similar frameworks exhibit significant antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against standard bacterial strains .

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been shown to exhibit cytotoxic effects in hypopharyngeal tumor cells, suggesting that this compound may also possess anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .

Neuropharmacological Effects

The diazepane component of the compound suggests potential interactions with central nervous system receptors. Preliminary studies indicate that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to anxiety and depression . Further research is needed to elucidate these mechanisms fully.

The biological activity of this compound likely involves multiple pathways:

- Receptor Interaction : The compound may modulate receptor activity through binding to specific sites on enzymes or receptors, affecting various biochemical pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli with MIC values of 40 µg/mL. |

| Study 2 | Showed cytotoxicity in FaDu hypopharyngeal tumor cells, inducing apoptosis more effectively than reference drugs like bleomycin. |

| Study 3 | Investigated neuropharmacological effects; suggested potential for modulation of CNS receptors based on diazepane structure. |

Scientific Research Applications

The compound (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule with a unique structural framework that suggests a range of potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features several notable components:

- Diazepane Ring : A seven-membered heterocyclic structure that can influence biological activity.

- Tetrahydrofuran Moiety : A five-membered ring that enhances solubility and reactivity.

- Thiophene Unit : A sulfur-containing aromatic ring that contributes to electronic properties and biological interactions.

- Conjugated System : The prop-2-en-1-one group provides a conjugated system, which can enhance reactivity and interaction with biological targets.

The biological activity of this compound is of significant interest due to its structural characteristics, which suggest potential therapeutic properties. Compounds with similar frameworks often exhibit diverse pharmacological activities, including:

Antimicrobial Activity

Research indicates that compounds containing thiophene and diazepane structures can exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The presence of the tetrahydrofuran moiety may enhance membrane permeability, increasing efficacy against Gram-positive bacteria.

Anticancer Properties

In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. Mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for cellular proliferation.

- Modulation of Signaling Pathways : The compound may affect pathways associated with cell survival and apoptosis, particularly through modulation of MAPK/ERK pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of diazepane derivatives, revealing significant inhibitory effects against Staphylococcus aureus. Structure-activity relationship (SAR) analysis indicated that the tetrahydrofuran component plays a critical role in enhancing activity.

Case Study 2: Anticancer Properties

In vitro assays on HeLa and A549 cancer cell lines demonstrated dose-dependent apoptosis induction. Flow cytometry results indicated increased sub-G1 populations, suggesting DNA fragmentation. Western blotting analysis showed upregulation of pro-apoptotic proteins alongside downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural variations between the target compound and analogs from the evidence:

Implications of Substituent Variations

Tetrahydrofuran vs. Furan or Simple Aromatics

- The tetrahydrofuran-3-yl group in the target compound introduces a saturated oxygen ring, enhancing rigidity compared to the planar furan-2-carbonyl group in . This may reduce conformational flexibility but improve metabolic stability.

Diazepane vs. Piperazine Cores

- The 1,4-diazepane ring (7-membered) in the target compound offers greater flexibility than the piperazine (6-membered) in , which could influence binding kinetics in receptor-ligand systems.

Electronic Effects

Hypothetical Functional Differences

- Solubility : The tetrahydrofuran and diazepane groups in the target compound may improve water solubility compared to the trichlorophenyl analog in .

- Bioactivity : The sulfur atom in thiophene (target) could facilitate interactions with cysteine residues in enzymes, whereas the fluorine in might enhance membrane permeability.

- Crystallinity : The trichlorophenyl group in likely promotes dense crystal packing via halogen bonding, whereas the target compound’s tetrahydrofuran and diazepane may favor solvate formation .

Methodological Considerations

- Structural Determination : The use of SHELXL () is common in refining crystal structures of such compounds, particularly for analyzing hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) .

- Graph Set Analysis : As discussed in , hydrogen-bonding motifs (e.g., R₂²(8) patterns) could differ between the target compound and its analogs, influencing supramolecular assembly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Claisen-Schmidt Condensation : React 1,4-diazepane derivatives with tetrahydrofuran-3-carbaldehyde under basic conditions (e.g., NaOH in ethanol) to form the enone backbone.

Thiophene Incorporation : Introduce the thiophen-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: methanol) for optimal purity.

- Critical Parameters : Temperature (60–80°C for condensation), solvent polarity (polar aprotic solvents enhance coupling efficiency), and catalyst choice (Pd-based catalysts for coupling) .

Q. How can the compound’s structural configuration (E/Z isomerism) be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the E-configuration via single-crystal diffraction using SHELXL for refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- NMR Spectroscopy : Analyze coupling constants (J values) of the α,β-unsaturated ketone protons. For E-isomers, J values typically range from 12–16 Hz due to trans-vicinal coupling .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Data Interpretation : Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., MAP kinases). Parameterize force fields (e.g., OPLS3e) for accurate ligand-receptor interactions.

- MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess stability of docked complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Dynamic NMR Analysis : For flexible moieties (e.g., tetrahydrofuran ring), acquire variable-temperature NMR (−40°C to 25°C) to detect conformational exchange.

- TWIN Refinement in SHELXL : Apply twin law refinement if crystallographic data shows pseudosymmetry or twinning, which may misrepresent bond lengths .

Q. How does modifying the tetrahydrofuran or thiophene substituents affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl) or tetrahydrofuran derivatives (e.g., 2-methyltetrahydrofuran). Compare IC₅₀ values in enzyme assays.

- Electrostatic Potential Maps : Generate DFT-derived maps (Gaussian 16) to correlate substituent electronic effects with binding affinity .

Q. What are the thermal degradation pathways under accelerated stability testing?

- Methodological Answer :

- TGA-DSC Analysis : Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition steps.

- LC-MS Degradation Profiling : Store samples at 40°C/75% RH for 4 weeks, then analyze degradants via high-resolution LC-MS (e.g., Q-TOF). Key degradation products may include oxidized thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.